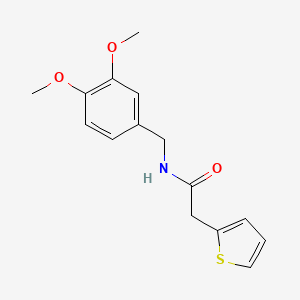

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide, also known as TAK-915, is a chemical compound that has been of significant interest in the field of neuroscience. It is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of insulin secretion and glucose homeostasis. TAK-915 has been studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.

Aplicaciones Científicas De Investigación

Photoreactivity Studies

In photoreactivity studies, compounds with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide show varied decomposition rates under irradiation, influenced by their linkages (ether or carbonate) and the substitution pattern on the benzyl group. These findings suggest potential applications in designing light-responsive systems (Katritzky et al., 2003).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of similar compounds provides valuable insights into molecular conformation and reactivity. For instance, N-(4-Chloro-α,α-dimethoxybenzyl)acetamide has been characterized to understand its conformation, which is essential for its chemical behavior and potential applications in drug design and synthesis (Hajjem et al., 1993).

Amide Protecting Group for Glycosyl Donors

The use of 2,4-Dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors showcases the versatility of dimethoxybenzyl derivatives in synthetic chemistry, particularly in glycosylation reactions. This approach improves yields and selectivity, demonstrating the compound's utility in complex organic syntheses (Kelly & Jensen, 2001).

Advanced Synthesis Techniques

Advanced synthesis techniques involving p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts highlight the application of these motifs in creating N-alkylacetamides and carbamates, crucial intermediates in pharmaceutical and natural product synthesis. These methodologies offer versatile routes to complex molecules, underscoring the importance of such derivatives in synthetic organic chemistry (Sakai et al., 2022).

Vibrational and Structural Properties

The evaluation of the structural, electronic, topological, and vibrational properties of N-(3,4-dimethoxybenzyl)-hexadecanamide, a related compound, using various spectroscopic techniques, provides comprehensive insights into the molecule's characteristics. Such studies are pivotal for understanding the molecule's behavior in different environments and can guide the development of new materials with tailored properties (Chain et al., 2017).

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-18-13-6-5-11(8-14(13)19-2)10-16-15(17)9-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRNETJOZOQLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330665 |

Source

|

| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878227-19-1 |

Source

|

| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)